Didesmethylsibutramine, (+)-

Description

Contextualization as a Prominent Metabolite of Related Compounds

(+)-Didesmethylsibutramine does not typically act as a parent drug but rather as a downstream product of metabolic processes. Its biological significance is intrinsically linked to the biotransformation of its precursors.

(+)-Didesmethylsibutramine is a secondary active metabolite of sibutramine (B127822), a compound once used for obesity management. wikipedia.org Following administration, sibutramine undergoes extensive first-pass metabolism in the liver. wikipedia.orgnih.gov The primary metabolic pathway involves N-demethylation by the cytochrome P450 enzyme, CYP3A4, to form desmethylsibutramine (B128398) (also known as norsibutramine or M1). wikipedia.org This primary metabolite is then further N-demethylated by the CYP2B6 enzyme to yield didesmethylsibutramine (B18375) (also referred to as M2). wikipedia.org Therefore, sibutramine and desmethylsibutramine are the direct metabolic precursors to didesmethylsibutramine. The pharmacological effects of sibutramine are largely attributed to its active metabolites, M1 and M2, which are more potent monoamine reuptake inhibitors than the parent compound itself. researchgate.netsmolecule.com

Preclinical studies have demonstrated that the metabolites of sibutramine, including didesmethylsibutramine, exhibit greater pharmacological activity than sibutramine itself. nih.gov These compounds act as serotonin-norepinephrine-dopamine reuptake inhibitors. wikipedia.org The (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine have been shown to have significantly more potent anorectic effects in rats compared to their (S)-enantiomers and racemic sibutramine. nih.gov Specifically, (R)-didesmethylsibutramine is more potent than sibutramine in reducing food intake and body weight, suggesting it could be a more effective agent. ncats.io

The enhanced activity is evident in the compounds' binding affinities for monoamine transporters. The (R)-enantiomer of didesmethylsibutramine is a more potent inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake than its (S)-counterpart and sibutramine. wikipedia.orgwikipedia.orgnih.gov

| Compound | SERT (Serotonin) | NET (Norepinephrine) | DAT (Dopamine) |

|---|---|---|---|

| Sibutramine (Racemate) | 2.9 | 0.98 | 19.6 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

Data sourced from Wikipedia, which cites underlying scientific literature. wikipedia.org

Stereochemical Significance and Enantiomeric Forms

Didesmethylsibutramine is a chiral molecule and exists as two distinct stereoisomers, or enantiomers, which have different spatial arrangements and, consequently, different biological activities. nih.govdntb.gov.ua

The (R)-enantiomer, designated as (+)-didesmethylsibutramine, is the more pharmacologically active of the two forms. wikipedia.orgnih.gov Preclinical studies have established that (R)-didesmethylsibutramine is a potent inhibitor of monoamine reuptake and possesses significantly stronger anorectic activity in animal models compared to the (S)-enantiomer. wikipedia.orgncats.io Its greater efficacy in inhibiting the reuptake of norepinephrine and dopamine contributes to its pronounced effects on appetite suppression. nih.gov

The (S)-enantiomer, or (-)-didesmethylsibutramine, shows markedly lower potency as a monoamine reuptake inhibitor. wikipedia.orgwikipedia.org In preclinical models, while it has been observed to affect locomotor behavior, it appears to be essentially inactive regarding effects on food intake. ncats.io The significant difference in pharmacological activity between the two enantiomers underscores the importance of stereochemistry in the drug's mechanism of action.

Evolution of Academic Interest and Research Trajectories

In the late 1990s and early 2000s, there was a clear research trajectory aimed at developing single-isomer or active-metabolite drugs, termed "ICE Pharmaceuticals," which were believed to offer improved therapeutic profiles over their parent compounds. corporate-ir.net Corporate documents from that era show that (+)-didesmethylsibutramine was in preclinical development for potential central nervous system (CNS) indications, while, interestingly, (-)-didesmethylsibutramine was being investigated for urology indications. corporate-ir.net This line of research suggested that these enantioselective metabolites might represent safer and more effective therapeutic options than racemic sibutramine. nih.govncats.io

Following the withdrawal of sibutramine from many markets due to cardiovascular concerns, the research focus shifted. wikipedia.org In recent years, a significant portion of academic and regulatory interest in didesmethylsibutramine stems from its identification as an undeclared adulterant in herbal and dietary supplements marketed for weight loss. wikipedia.orgnih.gov This has prompted the development of advanced analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), to detect and quantify its presence in various products to ensure consumer safety. researchgate.netojp.govacs.org

Compound Names Table

| Common Name | Systematic Name | Other Names |

|---|---|---|

| (+)-Didesmethylsibutramine | (R)-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutan-1-amine | (+)-DDMS, (R)-Dinorsibutramine, (R)-Bisnorsibutramine |

| (-)-Didesmethylsibutramine | (S)-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutan-1-amine | (-)-DDMS, (S)-Dinorsibutramine, (S)-Bisnorsibutramine |

| Sibutramine | (±)-1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)cyclobutanemethanamine | Meridia, Reductil, BTS-54524 |

| Desmethylsibutramine | (±)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine | Norsibutramine, M1, BTS-54354 |

Historical Perspectives in Chemical and Pharmacological Research

The story of (+)-Didesmethylsibutramine is intrinsically linked to its parent compound, sibutramine. Sibutramine was first synthesized in the 1980s by Boots Pharmaceuticals and was initially investigated as a potential antidepressant. During clinical trials, its significant appetite-suppressing effects became evident, which redirected its development towards obesity treatment, culminating in its approval by the U.S. Food and Drug Administration (FDA) in 1997.

Pharmacological studies revealed that sibutramine is a prodrug, meaning it is metabolized in the body into its active forms. ojp.gov This metabolic process occurs primarily in the liver, where cytochrome P450 enzymes, particularly CYP2B6, convert sibutramine first into desmethylsibutramine (M1) and then into didesmethylsibutramine (M2 or DDMS). up.ac.za These metabolites were identified as being responsible for the majority of the drug's therapeutic effects. scirp.org

Early research established that both desmethylsibutramine and didesmethylsibutramine are potent inhibitors of the reuptake of monoamine neurotransmitters, specifically norepinephrine and serotonin (B10506). scirp.org When the marketing of sibutramine was suspended in 2010 due to an increased risk of cardiovascular events, the scientific focus shifted towards its individual metabolites to better understand their contributions to both efficacy and adverse effects. This historical context set the stage for a more detailed investigation into the properties of specific enantiomers of didesmethylsibutramine.

Current Research Impetus and Methodological Advancements

The primary catalyst for current research into (+)-Didesmethylsibutramine is its enantioselectivity. Didesmethylsibutramine exists as a pair of stereoisomers, or enantiomers, designated as (R)- and (S)-didesmethylsibutramine. Studies have revealed significant differences in their pharmacological activity. Specifically, the (R)-enantiomer, also referred to as (+)-Didesmethylsibutramine, demonstrates a substantially higher affinity for the serotonin transporter (SERT) compared to the (S)-enantiomer and possesses stronger anorectic (appetite-suppressing) activity in animal models. acs.org This has generated considerable interest in the potential development of enantiomer-specific therapies that could retain the therapeutic benefits for weight management while potentially offering a safer profile.

This research impetus has been supported by significant methodological advancements in both synthesis and analysis. A key challenge has been the development of economically viable and practical methods for producing optically pure enantiomers. acs.org Recent advancements include the development of novel asymmetric synthesis and resolution approaches for the large-scale preparation of enantiopure didesmethylsibutramine. acs.orgresearchgate.net For example, one successful method involves a highly diastereoselective addition of isobutyllithium (B1630937) to an imine derived from (R)-triethylmethylsulfinamide, providing a high-yield synthesis of (R)-DDMS. acs.org

Table 1: Asymmetric Synthesis of (R)-Didesmethylsibutramine

| Key Step | Chiral Auxiliary/Catalyst | Outcome | Reference |

|---|---|---|---|

| Diastereoselective addition of i-BuLi to a sulfinamide derived aldimine | (R)-Triethylmethylsulfinamide ((R)-TESA) | First practical asymmetric synthesis of (R)-DDMS with >99% enantiomeric excess (ee) | acs.org |

Furthermore, the illicit use of sibutramine and its analogues as undeclared adulterants in herbal weight-loss supplements has necessitated the development of highly sensitive and specific analytical techniques for their detection. tandfonline.com Modern analytical chemistry has risen to this challenge with advanced methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), which can identify and quantify trace amounts of these compounds in complex matrices. ojp.govscirp.org More recently, techniques like Surface-Enhanced Raman Spectroscopy (SERS) are being explored for rapid and sensitive detection of sibutramine and its metabolites. mdpi.comresearchgate.net

Table 2: Advanced Analytical Methods for Didesmethylsibutramine Detection

| Methodology | Key Features | Application | Reference |

|---|---|---|---|

| HPLC-MS/MS | High sensitivity and selectivity, allows for quantification | Bioanalytical studies in plasma, detection in supplements | scirp.org |

| LC-QTOF-MS | High-resolution mass spectrometry for accurate mass measurement and identification | Forensic toxicology, screening for novel psychoactive substances | ojp.gov |

| SERS (Surface-Enhanced Raman Spectroscopy) | High selectivity, non-destructive, potential for rapid screening | Detection of sibutramine analogues in adulterated products | mdpi.comresearchgate.net |

This convergence of a compelling pharmacological rationale and enabling technological advancements continues to drive contemporary research on (+)-Didesmethylsibutramine, positioning it as a compound of significant interest.

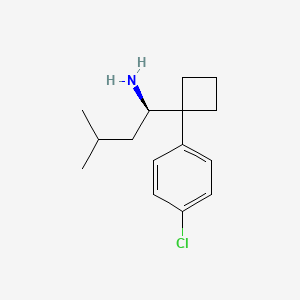

Structure

3D Structure

Properties

CAS No. |

229639-56-9 |

|---|---|

Molecular Formula |

C15H22ClN |

Molecular Weight |

251.79 g/mol |

IUPAC Name |

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine |

InChI |

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m1/s1 |

InChI Key |

WQSACWZKKZPCHN-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Didesmethylsibutramine, +

Synthetic Pathways to Didesmethylsibutramine (B18375) Precursors

The synthesis of didesmethylsibutramine, also known as 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine, typically begins with the construction of its core structure, which features a substituted cyclobutane (B1203170) ring linked to an isoamylamine (B31083) side chain.

Reduction Reactions for Intermediate Formation

A key intermediate in the synthesis of didesmethylsibutramine is the ketone, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one. The synthesis of racemic didesmethylsibutramine can be achieved through a tandem Grignard-reduction reaction. This process involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029) with isobutylmagnesium bromide, which, after hydrolysis, yields the corresponding ketone. Subsequent reduction of an intermediate imine, formed from the ketone, leads to the desired primary amine. A common reducing agent employed for this transformation is sodium borohydride (B1222165) (NaBH₄).

| Step | Reactants | Reagents | Product |

| 1 | 4-Chlorobenzyl cyanide, 1,3-Dibromopropane | Sodium hydride (NaH) in DMSO | 1-(4-Chlorophenyl)cyclobutanecarbonitrile |

| 2 | 1-(4-Chlorophenyl)cyclobutanecarbonitrile, Isobutylmagnesium bromide | Diethyl ether, followed by acidic workup | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one |

| 3 | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one | Amine source, followed by a reducing agent | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine |

This pathway initially produces a racemic mixture of didesmethylsibutramine.

Stereoselective Intermediate Synthesis

The synthesis of the specific (+)-enantiomer of didesmethylsibutramine necessitates a stereoselective approach. Asymmetric reductive amination of the precursor ketone, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one, is a primary strategy to introduce the desired chirality. This can be achieved using a chiral catalyst and a suitable reducing agent.

Several strategies for the asymmetric synthesis of chiral amines are documented in the broader field of organic chemistry, which can be applied here:

Chiral Catalysts: The use of chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral phosphine (B1218219) ligands, can facilitate the enantioselective reduction of the intermediate imine.

Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary to form a diastereomeric intermediate that can be separated, followed by the removal of the auxiliary to yield the enantiopure amine.

Enzymatic Reduction: Biocatalytic methods, employing enzymes such as imine reductases (IREDs) or transaminases, offer high enantioselectivity under mild reaction conditions. These enzymes can convert the precursor ketone directly to the chiral amine.

The choice of method depends on factors such as substrate compatibility, desired enantiomeric excess (ee), and scalability.

Chemical Demethylation and Related Transformations

Didesmethylsibutramine is the primary amine metabolite of sibutramine (B127822), which is a tertiary amine, and desmethylsibutramine (B128398), a secondary amine. Therefore, chemical N-demethylation of these precursors is a viable route to obtain didesmethylsibutramine.

Reagent-Based Demethylation Protocols

A variety of reagents can be employed for the N-demethylation of tertiary and secondary amines. For the conversion of a secondary amine like desmethylsibutramine to the primary amine didesmethylsibutramine, specific reagents are required.

Commonly used reagents for N-dealkylation include:

| Reagent Class | Specific Examples | General Applicability |

| Chloroformates | α-Chloroethyl chloroformate (ACE-Cl), Vinyl chloroformate | Effective for demethylation of tertiary and secondary amines. |

| Cyanogen Bromide | BrCN (von Braun reaction) | A classic method, but often requires harsh conditions. |

| Oxidative Methods | Potassium permanganate, Ozone | Can be effective but may lack selectivity with other functional groups. |

| Solid-Supported Reagents | Various reagents immobilized on solid supports | Can simplify purification and offer milder reaction conditions. |

The reaction with chloroformates typically proceeds through the formation of a carbamate (B1207046) intermediate, which is then cleaved to yield the secondary or primary amine.

Reaction Conditions and Optimization for Enantiomeric Purity

A critical consideration in the demethylation of a chiral secondary amine is the preservation of the stereocenter's integrity. The reaction conditions must be carefully optimized to prevent racemization. Factors that can influence the enantiomeric purity of the final product include:

Reaction Temperature: Lower temperatures are generally preferred to minimize side reactions and potential racemization.

Choice of Solvent: The polarity and nature of the solvent can impact the reaction rate and selectivity.

pH Control: For reactions involving acidic or basic conditions, careful pH control is essential to avoid epimerization at the chiral center.

Reagent Stoichiometry: Precise control over the amount of demethylating agent is necessary to ensure complete reaction without causing unwanted side reactions.

The development of a stereospecific demethylation protocol would likely involve screening various reagents and conditions and analyzing the enantiomeric excess of the product at each stage, for example, by using chiral chromatography.

Biotransformation Methods for Didesmethylsibutramine Production

Biotransformation offers a highly selective and environmentally benign alternative to chemical synthesis for the production of chiral compounds like (+)-didesmethylsibutramine.

In the human body, sibutramine undergoes sequential N-demethylation to form desmethylsibutramine (M1) and then didesmethylsibutramine (M2). This process is primarily catalyzed by the cytochrome P450 enzyme, CYP2B6. wikipedia.org Studies have shown that CYP2B6 is the major enzyme responsible for both demethylation steps. nih.gov

The kinetic parameters for the formation of M1 from sibutramine and M2 from M1 in human liver microsomes (HLMs) have been determined:

| Conversion | Enzyme Model | Km (μM) | Vmax (pmol/min/mg protein) |

| Sibutramine → M1 | High-affinity | 4.79 | 53.7 |

| Sibutramine → M1 | Low-affinity | 179 | 897 |

| M1 → M2 | High-affinity | 26.6 | 163 |

| M1 → M2 | Low-affinity | 348 | 479 |

Data adapted from Bae et al. (2008). doi.org

These findings suggest the potential for using isolated CYP2B6 or whole-cell systems expressing this enzyme for the preparative synthesis of didesmethylsibutramine. The enantioselectivity of these enzymes is a key advantage. It has been observed that the metabolism of sibutramine's enantiomers can proceed at different rates, which could be exploited for the production of a specific enantiomer of didesmethylsibutramine.

Furthermore, the broader field of biocatalysis offers other enzymatic approaches. For instance, deracemization processes, which combine a non-enantioselective synthesis with a subsequent enzymatic resolution of the racemate, could be employed. This might involve the use of lipases or other hydrolases to selectively acylate one enantiomer, allowing for the separation of the two.

Microbial and Enzymatic Conversion Systems

Didesmethylsibutramine, also known as BTS-54524, is a primary active metabolite of the drug sibutramine. wikipedia.org Its formation in vivo is a key step in the metabolic pathway of the parent compound. The conversion is primarily an enzymatic process occurring within the liver.

The principal enzymatic system responsible for the synthesis of didesmethylsibutramine from its precursor, desmethylsibutramine, involves the cytochrome P450 (CYP) superfamily of enzymes. Specifically, research has identified CYP2B6 as the key enzyme that catalyzes the second N-demethylation step, converting desmethylsibutramine (M1) into didesmethylsibutramine (M2). wikipedia.org This biotransformation occurs in liver microsomes, which are vesicles of the endoplasmic reticulum and are rich in drug-metabolizing enzymes. researchgate.net

While the primary focus has been on mammalian enzymatic systems, microbial conversion represents a potential alternative for producing such compounds. Microorganisms possess a diverse array of enzymes capable of performing complex chemical transformations. For instance, organisms like Nocardia mexicana have been shown to reduce aldehyde groups in macrolide antibiotics, demonstrating the potential of microbial systems in drug modification. electronicsandbooks.com Although specific microbial N-demethylation of sibutramine derivatives is not extensively documented in the provided research, the general capability of microbial enzymes to perform such reactions is a cornerstone of biocatalysis and offers a promising avenue for the synthesis of metabolites like didesmethylsibutramine.

Table 1: Key Enzymes in Didesmethylsibutramine Formation

| Precursor | Enzyme | Product | Location |

| Sibutramine | Cytochrome P450 (e.g., CYP3A4) | Desmethylsibutramine (M1) | Liver Microsomes |

| Desmethylsibutramine (M1) | CYP2B6 | Didesmethylsibutramine (M2) | Liver Microsomes |

Enzymatic Specificity and Stereoselectivity in Biocatalysis

The biocatalytic production of didesmethylsibutramine is characterized by a high degree of stereoselectivity. Sibutramine is administered as a racemic mixture, containing both (R)- and (S)-enantiomers, but its metabolism and the activity of its metabolites are highly enantioselective. researchgate.netdntb.gov.ua

Enzymatic systems, particularly CYP enzymes, exhibit significant specificity for the stereoisomers of sibutramine. Studies conducted with rat liver microsomes and primary hepatocyte cultures have shown that the biotransformation of sibutramine enantiomers follows different pathways. The metabolism of (R)-sibutramine predominantly yields the N-demethylated metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2). In contrast, the metabolism of (S)-sibutramine can result in a more complex profile of metabolites. researchgate.net

This enzymatic specificity is crucial because the resulting enantiomers of didesmethylsibutramine have different pharmacological activities. The (R)-enantiomer of didesmethylsibutramine is a significantly more potent inhibitor of monoamine reuptake than the (S)-enantiomer, making it the more pharmacologically active form. wikipedia.org The ability of enzymes like CYP2B6 to preferentially generate a specific enantiomer underscores the importance of stereoselectivity in biocatalysis for producing therapeutically relevant molecules. This principle is widely applied in chemoenzymatic synthesis to create enantiomerically pure compounds, such as in the lipase-catalyzed resolution of alcohols to produce specific stereoisomers for pharmacologically active agents. nih.govnih.gov

Synthesis of Deuterated Analogs for Research Applications

Preparation of Labeled Didesmethylsibutramine Derivatives

The synthesis of isotopically labeled compounds, particularly deuterated analogs, is essential for modern pharmacological and metabolic research. Deuterated didesmethylsibutramine serves as a critical tool in analytical chemistry. A common labeled derivative is Didesmethylsibutramine-d6, where six hydrogen atoms are replaced by deuterium (B1214612). lgcstandards.com

The preparation of such labeled derivatives involves specialized synthetic routes. While the exact, proprietary synthesis of Didesmethylsibutramine-d6 is not publicly detailed, general methods for deuterium labeling provide a framework for its preparation. These methods often rely on the incorporation of deuterium from readily available sources like D₂O or deuterated reagents. nih.gov For instance, amines can be deuterated at specific positions through sequences involving the reduction of amide precursors with deuterium-donating reducing agents. epj-conferences.org Another approach involves using deuterated building blocks, such as deuterated methanol (B129727) (CD₃OD) or methyl iodide (CD₃I), to introduce trideuteromethyl groups. nih.gov

A plausible synthetic strategy could involve the reduction of a corresponding amide or the use of a deuterated Grignard reagent in a key carbon-carbon bond-forming step. The goal is to produce a molecule that is chemically identical to the analyte but has a higher mass, allowing it to be distinguished in mass spectrometry. nih.govnih.gov

Table 2: Properties of Didesmethylsibutramine-d6

| Property | Value |

| Analyte Name | Didesmethyl Sibutramine-d6 |

| CAS Number | 1189727-93-2 lgcstandards.com |

| Molecular Formula | C₁₅H₁₆D₆ClN lgcstandards.com |

| Molecular Weight | 257.83 g/mol lgcstandards.com |

| Isotopic Label | Deuterium |

| Unlabeled CAS | 84467-54-9 lgcstandards.com |

Utility as Internal Standards in Quantitative Analytical Studies

Deuterated analogs, such as Didesmethylsibutramine-d6, are considered the gold standard for internal standards in quantitative analytical studies, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netlcms.cz Their utility is rooted in the fundamental principles of isotope dilution mass spectrometry.

Stable isotope-labeled internal standards exhibit physical and chemical properties nearly identical to their non-labeled counterparts. researchgate.net This means they co-elute during chromatography and show similar behavior during sample extraction, derivatization, and ionization in the mass spectrometer. clearsynth.com By adding a known quantity of the deuterated standard to a sample, it is possible to accurately quantify the concentration of the unlabeled analyte. The internal standard effectively compensates for variations in sample preparation (e.g., extraction recovery) and for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte. clearsynth.comcerilliant.com

The ratio of the signal from the analyte to the signal from the deuterated internal standard is used to calculate the analyte's concentration. Because the standard and analyte behave almost identically throughout the analytical process, this ratio remains constant even if sample loss or matrix effects occur, leading to highly accurate and precise measurements. cerilliant.com This makes deuterated standards indispensable for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.

Pharmacological Mechanisms of Action: Molecular and Cellular Investigations of + Didesmethylsibutramine

Monoamine Neurotransmitter Reuptake Inhibition Profiles

(+)-Didesmethylsibutramine functions as a potent inhibitor of the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). Its action at these sites leads to an increase in the synaptic availability of serotonin, norepinephrine, and dopamine, respectively. The enantiomers of didesmethylsibutramine (B18375) exhibit notable differences in their potencies at these transporters.

(+)-Didesmethylsibutramine displays a notable affinity for the serotonin transporter. In vitro studies have determined its inhibition constant (Ki) at the human serotonin transporter.

Table 1: Inhibition of Serotonin Transporter (SERT) by (+)-Didesmethylsibutramine

| Compound | SERT Ki (nM) |

|---|

This table presents the inhibition constant (Ki) of (+)-Didesmethylsibutramine at the serotonin transporter.

The data indicates that (+)-Didesmethylsibutramine is an effective inhibitor of serotonin reuptake, contributing to the enhancement of serotonergic neurotransmission.

The interaction of (+)-Didesmethylsibutramine with the norepinephrine transporter is particularly potent. Research has quantified its inhibitory activity at the human norepinephrine transporter, revealing a high affinity.

Table 2: Inhibition of Norepinephrine Transporter (NET) by (+)-Didesmethylsibutramine

| Compound | NET Ki (nM) |

|---|

This table displays the inhibition constant (Ki) of (+)-Didesmethylsibutramine at the norepinephrine transporter.

This strong inhibition of NET suggests that a significant component of the pharmacological effects of (+)-Didesmethylsibutramine is mediated through the enhancement of noradrenergic signaling.

(+)-Didesmethylsibutramine also interacts with the dopamine transporter, exhibiting potent inhibitory effects. Its affinity for the human dopamine transporter has been characterized by its inhibition constant.

Table 3: Inhibition of Dopamine Transporter (DAT) by (+)-Didesmethylsibutramine

| Compound | DAT Ki (nM) |

|---|

This table shows the inhibition constant (Ki) of (+)-Didesmethylsibutramine at the dopamine transporter.

The potent inhibition of DAT indicates that modulation of the dopaminergic system is a key aspect of the mechanism of action of (+)-Didesmethylsibutramine.

A comparative analysis of the inhibition constants of (+)-Didesmethylsibutramine reveals a distinct potency profile across the three major monoamine transporters. The compound is most potent at inhibiting the dopamine and norepinephrine transporters, with a slightly lower potency at the serotonin transporter.

Table 4: Comparative Potency of (+)-Didesmethylsibutramine at Monoamine Transporters

| Transporter | Ki (nM) | Potency Rank |

|---|---|---|

| DAT | 8.9 | 1 |

| NET | 13 | 2 |

This interactive table compares the inhibition constants (Ki) and potency rank of (+)-Didesmethylsibutramine across the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

This profile indicates that (+)-Didesmethylsibutramine acts as a potent inhibitor of norepinephrine and dopamine reuptake, and to a lesser extent, serotonin reuptake. A study assessing the in vitro inhibition of monoamine uptake by the enantiomers of didesmethylsibutramine concluded that the (R)-enantiomers, which includes (+)-didesmethylsibutramine, were more potent at inhibiting the uptake of norepinephrine and dopamine than that of serotonin. nih.gov

Receptor Binding and Modulatory Effects

While the primary mechanism of action of (+)-Didesmethylsibutramine is the inhibition of monoamine transporters, understanding its potential interactions with various neurotransmitter receptors is crucial for a complete pharmacological profile.

Available scientific literature indicates that sibutramine (B127822) and its active metabolites, including didesmethylsibutramine, generally exhibit low affinity for a range of serotonin receptor subtypes. caldic.com However, specific quantitative binding data, such as Ki or IC50 values, for (+)-Didesmethylsibutramine at 5-HT1 and 5-HT2 receptor subtypes are not extensively reported in publicly accessible research. Therefore, a detailed analysis of its affinity and selectivity for these specific receptor subtypes cannot be provided at this time.

Interactions with Adrenergic Receptor Subtypes (e.g., α1, β1)

The pharmacological activity of (+)-didesmethylsibutramine is not primarily mediated by direct interaction with adrenergic receptors. Instead, its effects on the adrenergic system are a consequence of its potent inhibition of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine. While direct binding studies are limited, the available evidence suggests that sibutramine and its active metabolites, including didesmethylsibutramine, have a low affinity for α1 and β1 adrenergic receptors. The therapeutic and physiological responses associated with the compound's adrenergic activity are therefore an indirect result of enhanced activation of these receptors by the elevated levels of endogenous norepinephrine in the synaptic cleft. nih.gov This increased availability of norepinephrine allows for greater stimulation of both presynaptic and postsynaptic adrenergic receptors, initiating downstream signaling cascades.

Dopaminergic Receptor Profile (e.g., D1, D2)

Similar to its interaction with adrenergic receptors, (+)-didesmethylsibutramine exhibits a low affinity for direct binding to dopaminergic receptor subtypes such as D1 and D2. frontiersin.org Its primary dopaminergic mechanism is the inhibition of the dopamine transporter (DAT), which is less potent compared to its inhibition of norepinephrine and serotonin transporters. nih.gov The resulting increase in synaptic dopamine levels leads to the indirect stimulation of D1-like and D2-like receptors. frontiersin.orgutmb.edu The functional consequences of this action are linked to the activation of the respective signaling pathways associated with these receptors, rather than direct receptor agonism or antagonism by the compound itself.

Modulation of Excitatory Amino Acid Receptors (e.g., NMDA)

The current body of scientific literature has predominantly focused on the monoaminergic reuptake inhibition properties of (+)-didesmethylsibutramine. There is no significant evidence to suggest that it directly modulates excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor, as a primary mechanism of action. nih.govnih.gov The pathophysiology of neurotransmission involves complex interactions between various systems, but direct binding or allosteric modulation of NMDA receptors by (+)-didesmethylsibutramine has not been established.

Downstream Signaling Pathways and Cellular Responses

Impact on Neurotransmitter Levels in Synaptic Clefts

The principal pharmacological effect of (+)-didesmethylsibutramine is the potent inhibition of monoamine reuptake, which significantly elevates the extracellular concentrations of norepinephrine, serotonin, and, to a lesser degree, dopamine in the synaptic cleft. wikipedia.orgderangedphysiology.com This blockade of transporter proteins (NET, SERT, and DAT) prevents the reabsorption of these neurotransmitters from the synapse back into the presynaptic neuron, thereby prolonging their availability to bind with postsynaptic receptors. nih.gov The (+)-enantiomer is markedly more potent in this action than its (-)-counterpart. nih.gov

Detailed in vitro research has quantified the inhibitory activity of the enantiomers of didesmethylsibutramine on the reuptake of these key neurotransmitters.

| Compound | Norepinephrine Reuptake IC50 (nM) | Serotonin Reuptake IC50 (nM) | Dopamine Reuptake IC50 (nM) |

|---|---|---|---|

| (+)-Didesmethylsibutramine | 9.4 | 26.5 | 102 |

| (-)-Didesmethylsibutramine | 258 | 240 | >1000 |

Data sourced from in vitro studies assessing the inhibition of neurotransmitter reuptake.

Influence on Intracellular Signaling Cascades

The elevation of monoamine levels in the synapse by (+)-didesmethylsibutramine initiates a cascade of downstream intracellular signaling pathways. wisdomlib.org The enhanced binding of norepinephrine, serotonin, and dopamine to their respective G-protein coupled receptors (GPCRs) triggers these cascades. reactome.org

Adrenergic Signaling : Increased activation of β-adrenergic receptors (Gs-coupled) stimulates adenylyl cyclase, leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This, in turn, activates protein kinase A (PKA), which phosphorylates numerous downstream proteins and transcription factors, such as CREB (cAMP response element-binding protein), thereby modulating gene expression and neuronal function.

Dopaminergic Signaling : The effects are pathway-dependent. Activation of D1-like receptors (Gs-coupled) also increases cAMP levels. mdpi.com Conversely, activation of D2-like receptors (Gi-coupled) inhibits adenylyl cyclase, leading to a decrease in cAMP production. frontiersin.orgpsychopharmacologyinstitute.com This dual action allows for complex modulation of neuronal excitability and signaling.

Serotonergic Signaling : Serotonin receptors are diverse, and their activation can trigger a wide array of signaling pathways, including the modulation of cAMP and phospholipase C (PLC) activity, influencing everything from mood to synaptic plasticity.

These initial receptor-mediated events lead to further downstream effects, including the modulation of ion channel activity and the activation of other kinase pathways like the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a critical role in neuroplasticity and cellular responses. frontiersin.org

Enantioselective Pharmacodynamics

The pharmacodynamic properties of didesmethylsibutramine are highly enantioselective, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer. nih.gov This stereospecificity is most evident in its primary action as a monoamine reuptake inhibitor. As demonstrated by in vitro data, (+)-didesmethylsibutramine has a substantially higher affinity for the norepinephrine and serotonin transporters compared to its (-)-counterpart. nih.gov

Differential Potency of (+)- and (-)-Didesmethylsibutramine in In Vitro Assays

The pharmacological activity of didesmethylsibutramine, a primary active metabolite of sibutramine, is characterized by its interaction with monoamine transporters. However, the potency of its two enantiomers, (+)-didesmethylsibutramine and (-)-didesmethylsibutramine, differs significantly in in vitro assays. This stereoselectivity is a crucial aspect of its pharmacological profile.

Research has demonstrated that the (+) and (-) enantiomers of didesmethylsibutramine exhibit distinct inhibitory effects on the reuptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT). In vitro studies measuring the half-maximal inhibitory concentration (IC50) have quantified these differences, revealing a greater potency for the (+)-enantiomer at the norepinephrine and dopamine transporters.

A study by Rothman and colleagues in 2003 provided key insights into the differential potency of these enantiomers. Their findings, summarized in the table below, illustrate the stereospecific nature of didesmethylsibutramine's interaction with monoamine transporters.

| Compound | Norepinephrine (NE) Reuptake Inhibition (IC50, nM) | Dopamine (DA) Reuptake Inhibition (IC50, nM) | Serotonin (5-HT) Reuptake Inhibition (IC50, nM) |

|---|---|---|---|

| (+)-Didesmethylsibutramine | 13 | 8.9 | 140 |

| (-)-Didesmethylsibutramine | 62 | 12 | 4300 |

As the data indicates, (+)-didesmethylsibutramine is a more potent inhibitor of both norepinephrine and dopamine reuptake compared to its (-)-enantiomer, with IC50 values of 13 nM and 8.9 nM, respectively. In contrast, the (-)-enantiomer displays significantly weaker activity at these transporters. The disparity is particularly pronounced at the serotonin transporter, where (+)-didesmethylsibutramine is approximately 30-fold more potent than (-)-didesmethylsibutramine.

Stereospecific Interactions with Neurotransmitter Systems

The differential potency observed in in vitro assays translates to stereospecific interactions with key neurotransmitter systems in the central nervous system. The primary mechanism of action for didesmethylsibutramine is the inhibition of monoamine reuptake, which leads to an increased concentration of these neurotransmitters in the synaptic cleft and enhanced neurotransmission. The stereochemistry of the didesmethylsibutramine molecule dictates the affinity and efficacy with which it binds to the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

The (+)-enantiomer of didesmethylsibutramine demonstrates a clear preference for the norepinephrine and dopamine transporters. Its potent inhibition of NE and DA reuptake suggests a significant modulatory effect on noradrenergic and dopaminergic signaling pathways. These pathways are critically involved in the regulation of appetite, mood, and locomotor activity. In vivo studies have corroborated these findings, showing that the (R)-enantiomers (corresponding to the (+)-enantiomers) of both desmethylsibutramine (B128398) and didesmethylsibutramine exhibit more potent anorectic effects and greater increases in locomotor activity compared to their (S)-enantiomer counterparts.

Conversely, the interaction of the (-)-enantiomer with these neurotransmitter systems is considerably weaker, particularly at the serotonin transporter. This stereospecificity highlights the importance of the three-dimensional structure of the molecule in its interaction with the binding sites of the monoamine transporters. The specific orientation of the functional groups in the (+)-enantiomer allows for a more favorable and potent interaction with NET and DAT, leading to its more pronounced pharmacological effects.

Biochemical Metabolism and Biotransformation Pathways of Didesmethylsibutramine, +

N-Demethylation Pathways

The formation of (+)-Didesmethylsibutramine is the result of a sequential N-demethylation process starting from sibutramine (B127822). This process is a key step in the activation of sibutramine, as both the mono- and didesmethyl metabolites are pharmacologically active. wikipedia.org

The N-demethylation of sibutramine and its metabolites is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. While initial studies suggested a primary role for CYP3A4 in sibutramine metabolism, more specific research has identified CYP2B6 as the principal enzyme responsible for the formation of the active metabolites. nih.govdrugbank.comnih.gov

Studies using human liver microsomes (HLMs) and recombinant P450s have demonstrated that CYP2B6 is the primary catalyst for both the conversion of sibutramine to mono-desmethylsibutramine (Metabolite M1) and the subsequent conversion of M1 to didesmethylsibutramine (B18375) (Metabolite M2). nih.govwikipedia.org The formation rates of these metabolites show a strong correlation with CYP2B6 activity. nih.gov Other isoforms, such as CYP2C19 and CYP3A4, may contribute to a lesser extent, particularly at higher substrate concentrations. nih.gov The significant role of CYP2B6 is further supported by the observation that known inhibitors of this enzyme, such as clopidogrel and ticlopidine, substantially inhibit the formation of both M1 and M2. nih.govresearchgate.net

| Enzyme Isoform | Role in Didesmethylsibutramine Formation | Supporting Evidence |

|---|---|---|

| CYP2B6 | Primary catalyst for the sequential N-demethylation of sibutramine to M1 and M1 to M2. nih.govwikipedia.org | Strong correlation with bupropion hydroxylation (a CYP2B6 marker); significant inhibition by specific CYP2B6 inhibitors (clopidogrel, ticlopidine). nih.gov |

| CYP2C19 | Minor role in the formation of M1 from sibutramine. nih.gov | Catalyzes M1 formation to a lesser extent, particularly at high substrate concentrations. nih.gov |

| CYP3A4 | Initially considered the main enzyme, now understood to have a lesser role in active metabolite formation compared to CYP2B6. nih.govdrugbank.com | While involved in overall sibutramine metabolism, specific studies pinpoint CYP2B6 as the key enzyme for producing M1 and M2. nih.gov |

Didesmethylsibutramine (M2) is not formed directly from sibutramine but is the product of a two-step sequential demethylation process.

First N-Demethylation: Sibutramine first undergoes the removal of one methyl group, a reaction catalyzed primarily by CYP2B6, to form the active metabolite N-mono-desmethylsibutramine (M1). nih.gov

Second N-Demethylation: The M1 metabolite then serves as a substrate for a second demethylation reaction, again predominantly mediated by CYP2B6, which removes the remaining methyl group to yield N,N-didesmethylsibutramine (M2). nih.govwikipedia.org

This sequential pathway highlights the central role of CYP2B6 in modulating the levels of sibutramine's pharmacologically active metabolites. nih.gov Genetic variations in the CYP2B6 gene, such as the CYP2B6*6 allele, have been shown to affect the clearance of these metabolites, demonstrating the clinical significance of this specific metabolic pathway. nih.govnih.gov

Further Biotransformation and Conjugation

Following its formation, (+)-Didesmethylsibutramine undergoes further Phase I and Phase II metabolic reactions. These subsequent steps are designed to decrease its pharmacological activity and increase its water solubility, thereby facilitating its removal from the body. drugbank.com

After the N-demethylation steps, the active metabolites M1 and M2 are subjected to hydroxylation, a Phase I oxidative reaction. This process introduces a hydroxyl (-OH) group onto the molecule, which further increases its polarity. Studies have identified two main sites for this hydroxylation: the cyclobutane (B1203170) ring or the isopropyl side chain of the molecule. researchgate.net These hydroxylated metabolites are pharmacologically inactive and are often designated as M5 and M6 in the metabolic cascade of sibutramine. wikipedia.orgdrugbank.com

The final step in the inactivation and elimination of didesmethylsibutramine and its hydroxylated derivatives is Phase II conjugation. drugbank.com This process involves the covalent attachment of small, polar endogenous molecules to the metabolites.

The primary conjugation pathway for sibutramine metabolites is glucuronidation. researchgate.netnih.gov Specifically, the metabolites form carbamoyl glucuronides. These glucuronide conjugates are highly water-soluble and are the main metabolites of sibutramine excreted in the urine. researchgate.netnih.gov This conjugation step effectively terminates the biological activity of the compound and prepares it for renal excretion. drugbank.com

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial in early drug development to predict how a compound will be cleared in the body. srce.hr These studies typically measure the rate at which a compound is metabolized by liver enzymes, providing key parameters like intrinsic clearance (CLint) and half-life (t1/2). youtube.comresearchgate.net

For a compound like (+)-Didesmethylsibutramine, such an assay would involve incubating it with human liver microsomes (which contain Phase I enzymes like CYPs) or hepatocytes (which contain both Phase I and Phase II enzymes). thermofisher.com The disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The data from these experiments are used to calculate the intrinsic clearance, which represents the maximum capacity of the liver to metabolize the drug in the absence of other physiological factors. srce.hr This value is essential for predicting in vivo hepatic clearance and potential drug-drug interactions. researchgate.net While specific in vitro metabolic stability data for (+)-Didesmethylsibutramine is not extensively published, the known involvement of CYP2B6 suggests that its stability would be significantly influenced by the activity of this enzyme. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Half-Life (t1/2) | The time required for 50% of the compound to be metabolized. srce.hr | Indicates how quickly the compound is eliminated by the liver enzymes. A shorter half-life suggests lower metabolic stability. |

| Intrinsic Clearance (CLint) | The volume of liver matrix (e.g., microsomes) cleared of the compound per unit time, normalized to protein or cell count (e.g., µL/min/mg protein). youtube.com | Represents the inherent activity of metabolic enzymes towards the compound. It is used to predict in vivo hepatic clearance. researchgate.net |

Microsomal Stability Assessments

Microsomal stability assays are a fundamental tool in drug metabolism studies, utilized to determine the intrinsic clearance of a compound by phase I enzymes, primarily cytochrome P450 (CYP) oxidases. evotec.com In these assays, the test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. nih.gov The reaction is initiated by the addition of a necessary cofactor, NADPH, and the disappearance of the parent compound is monitored over time. evotec.com

For sibutramine, studies using rat liver microsomes have confirmed its metabolism into mono-desmethylsibutramine (M1) and didesmethylsibutramine (M2). researchgate.net While specific intrinsic clearance data for (+)-didesmethylsibutramine as a starting substrate is not extensively detailed in the available literature, the general methodology allows for its determination. The rate of metabolism is used to calculate key parameters such as the half-life (t½) and intrinsic clearance (CLint), which indicate how rapidly the compound is metabolized by the liver. eurofinsdiscovery.comyoutube.com Compounds with high intrinsic clearance are generally expected to be rapidly cleared in vivo. evotec.com

The data derived from such an assay can be presented as follows, illustrating the typical parameters measured.

| Compound | Time (min) | % Parent Remaining | t½ (min) | CLint (µL/min/mg protein) |

|---|---|---|---|---|

| Example Compound | 0 | 100 | 25 | 27.7 |

| 5 | 85 | |||

| 15 | 60 | |||

| 30 | 35 | |||

| 60 | 12 |

Note: The data in the table is for illustrative purposes to demonstrate typical outputs of a microsomal stability assay and does not represent actual experimental results for (+)-didesmethylsibutramine.

Hepatocyte Incubation Models

Hepatocyte incubation models offer a more comprehensive system for metabolic studies as they contain both phase I and phase II enzymes, as well as the necessary cofactors for a wider range of biotransformation reactions. nih.govresearchgate.net Studies on the parent drug, sibutramine, in primary cultures of rat hepatocytes have led to the identification of numerous metabolites. nih.gov Since didesmethylsibutramine is an intermediate in this cascade, these findings provide insight into its subsequent metabolic fate.

Incubations of sibutramine with rat hepatocytes have identified nineteen metabolites, which are formed through a variety of pathways including hydroxylation, dehydrogenation, acetylation, and glucuronidation. nih.gov These reactions transform didesmethylsibutramine into more polar, water-soluble compounds that can be more easily excreted. Furthermore, separate incubations with the (R)- and (S)-enantiomers of sibutramine revealed clear enantioselective formation for certain hydroxyl derivatives and glucuronide conjugates, suggesting that the metabolism of (+)-didesmethylsibutramine is likely stereoselective. researchgate.netnih.gov

The primary biotransformation pathways observed for the metabolites of sibutramine in rat hepatocytes are summarized below.

| Metabolic Pathway | Description | Resulting Metabolites |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group | Hydroxylated derivatives |

| Dehydrogenation | Removal of hydrogen, often forming a ketone | Dehydrogenated derivatives |

| Acetylation | Addition of an acetyl group | Acetylated conjugates |

| Glucuronidation | Conjugation with glucuronic acid (Phase II) | Glucuronide conjugates |

| CO₂ Attachment | Carboxylation reaction | Carboxylated derivatives |

Cross-Species Metabolic Comparisons in Preclinical Models

Comparing the metabolism of a compound across different preclinical species is crucial for selecting the appropriate animal model for toxicology studies and for extrapolating data to humans. nih.govunl.edu Significant interspecies differences in drug metabolism are common and arise from variations in the expression and activity of metabolic enzymes. core.ac.uk

Identification of Metabolic Pathways in Animal Models

Didesmethylsibutramine is formed via N-demethylation from its parent compound in both animals and humans. nih.gov Studies in rats have provided a detailed profile of its subsequent metabolism. The biotransformation pathways identified in rat hepatocytes, such as hydroxylation and glucuronidation, represent common routes of drug metabolism that are present in other preclinical species like dogs and monkeys. nih.govnih.gov

Interspecies Differences in Metabolic Enzyme Activity

The differences in metabolic profiles between species are primarily due to variations in the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net The formation of didesmethylsibutramine from sibutramine involves CYP enzymes, with CYP3A4 being a key enzyme for the initial metabolism of sibutramine in humans. wikipedia.org The second demethylation step is also mediated by CYP enzymes. wikipedia.org

The expression levels and specific activity of CYP isoforms can differ markedly between humans, rats, dogs, and monkeys. webdeveterinaria.com For example, the specific isoforms of CYP2C or CYP2D families can have different substrate specificities and catalytic rates in different species. researchgate.net Such variations directly influence the rate of formation and subsequent elimination of metabolites like (+)-didesmethylsibutramine. These enzymatic differences are a critical consideration when extrapolating metabolic data from animal models to predict human pharmacokinetics. core.ac.ukresearchgate.net

The table below provides a general overview of major CYP enzymes involved in drug metabolism and notes their presence in common preclinical models.

| CYP Family | Major Human Isoform(s) | Presence in Preclinical Species (Rat, Dog, Monkey) | General Metabolic Role |

|---|---|---|---|

| CYP1A | CYP1A2 | Yes (Orthologs exist) | Metabolism of aromatic and heterocyclic amines |

| CYP2C | CYP2C9, CYP2C19 | Yes (Orthologs with different substrate specificity) | Metabolism of a wide range of acidic and neutral drugs |

| CYP2D | CYP2D6 | Yes (Significant interspecies variability) | Metabolism of many basic drugs, including antidepressants and antipsychotics |

| CYP3A | CYP3A4, CYP3A5 | Yes (Orthologs are major enzymes) | Metabolism of over 50% of clinical drugs; broad substrate specificity |

Analytical Methodologies for the Characterization and Quantification of Didesmethylsibutramine, +

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating (+)-Didesmethylsibutramine from complex biological and formulation matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most employed techniques, each offering distinct advantages for the analysis of this compound.

HPLC is a widely used technique for the analysis of Didesmethylsibutramine (B18375) due to its high resolution and applicability to non-volatile and thermally labile compounds.

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the quantification of Didesmethylsibutramine. In this technique, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Several validated RP-HPLC methods have been established for the simultaneous determination of sibutramine (B127822) and its metabolites, including Didesmethylsibutramine. These methods are frequently coupled with mass spectrometry for enhanced sensitivity and selectivity. Common mobile phases consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium formate or ammonium acetate, often with the addition of formic acid to improve peak shape and ionization efficiency. nih.govresearchgate.netresearchgate.net Gradient elution is sometimes employed to achieve better separation of the analytes in a shorter time. nih.govnih.gov

Below is a summary of typical conditions used in RP-HPLC methods for the analysis of Didesmethylsibutramine:

| Stationary Phase | Mobile Phase | Detection | Reference |

| Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) | 5 mM Ammonium formate:Acetonitrile (10:90, v/v) | MS/MS | researchgate.net |

| Spherisorb C8 | Acetonitrile and 0.2% formic acid with 20mM ammonium acetate (gradient) | UV, MS | nih.govnih.gov |

| Purospher RP-C18 (30 × 4.0 mm, 3 µm) | 20 mM Ammonium acetate (pH 4.0):Acetonitrile (67:33 v/v) | MS/MS | actamedicamarisiensis.roeijppr.com |

| C18 column (100 mm x 2.1 mm, 3.5 µm) | Acetonitrile and 2 mM ammonium acetate in 0.1% formic acid (gradient) | MS/MS | researchgate.net |

Didesmethylsibutramine possesses a chiral center, meaning it exists as two enantiomers, (R)- and (S)-isomers. Since enantiomers can exhibit different pharmacological activities, their separation and individual quantification are of significant interest. The anorectic effects of sibutramine's metabolites are primarily attributed to the (R)-enantiomers. nih.gov

Chiral chromatography is a specialized HPLC technique used to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the enantioselective determination of Didesmethylsibutramine, a protein-based CSP, the Chiralcel AGP (alpha-1-acid glycoprotein) column, has been successfully employed. nih.gov A validated LC-MS/MS method using this column allows for the separation and quantification of the R- and S-isomers of Didesmethylsibutramine in human plasma. nih.gov The mobile phase for this separation typically consists of an aqueous buffer (e.g., 10 mM ammonium acetate at pH 4.0) mixed with a small percentage of an organic modifier like acetonitrile. nih.govactamedicamarisiensis.ro

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of Didesmethylsibutramine. semanticscholar.orgnih.gov GC is suitable for volatile and thermally stable compounds. Since Didesmethylsibutramine is a primary amine, it often requires derivatization to increase its volatility and improve its chromatographic properties. semanticscholar.org Common derivatization procedures involve converting the amine group to a less polar derivative, such as a trimethylsilyl (TMS) or methyl derivative. semanticscholar.orgnih.gov

The analysis of urinary metabolites often requires an initial enzymatic hydrolysis step, typically using β-glucuronidase, as Didesmethylsibutramine can be excreted as a glucuronide conjugate. semanticscholar.org Following hydrolysis and extraction, the sample is derivatized before injection into the GC-MS system. Separation is typically achieved on a capillary column, such as an Ultra 1 column. semanticscholar.orgnih.gov GC-MS provides high sensitivity and specificity, with the mass spectrometer allowing for definitive identification of the metabolites based on their fragmentation patterns. semanticscholar.orgnih.gov Limits of detection in the nanogram per milliliter (ng/mL) range are achievable, making the method suitable for forensic and anti-doping analysis. semanticscholar.org

Thin Layer Chromatography (TLC) and its high-performance version (HPTLC) offer a simpler, more cost-effective, and rapid method for screening and quantification, particularly for detecting adulteration in herbal slimming products. chromatographyonline.commdpi.com For the analysis of sibutramine and its metabolites, silica gel 60 F254 plates are commonly used as the stationary phase. mdpi.com

A mixture of nonpolar and polar solvents is used as the mobile phase to achieve separation. An example of a mobile phase used for sibutramine is a mixture of toluene, n-hexane, and diethylamine (9:1:0.3, v/v/v). chromatographyonline.commdpi.com After the plate is developed, the separated spots are visualized. Due to the lack of a strong chromophore in the Didesmethylsibutramine molecule, a post-chromatographic derivatization or staining reagent is required for visualization. Dragendorff's reagent is a common choice, which produces colored spots with nitrogen-containing compounds. mdpi.com Quantification can be performed by densitometry or by using TLC-image analysis software to measure the area and intensity of the spots. chromatographyonline.commdpi.com HPTLC methods offer improved resolution, sensitivity, and reproducibility compared to classical TLC.

High-Performance Liquid Chromatography (HPLC) Methods

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of Didesmethylsibutramine, almost always used in conjunction with a chromatographic separation technique (LC-MS or GC-MS).

When coupled with HPLC, electrospray ionization (ESI) is the most common ionization technique, typically operated in the positive ion mode. nih.govresearchgate.net Didesmethylsibutramine readily forms a protonated molecule [M+H]⁺. In a single quadrupole mass spectrometer, this can be monitored using selected ion recording (SIR) at a mass-to-charge ratio (m/z) of 252. nih.govnih.gov

For higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) is the preferred method. In this approach, the protonated molecule (precursor ion) at m/z 252 is isolated and fragmented by collision-induced dissociation (CID) to produce characteristic product ions. The transitions from the precursor ion to one or more product ions are monitored using a technique called Multiple Reaction Monitoring (MRM). researchgate.netresearchgate.net This significantly reduces background noise and allows for very low limits of quantification, often in the picogram per milliliter (pg/mL) range. researchgate.net The major product ions for Didesmethylsibutramine are typically found around m/z 125, corresponding to a key fragment of the molecule. researchgate.netresearchgate.net

The table below summarizes the MS/MS transitions reported for the quantification of Didesmethylsibutramine.

| Precursor Ion (m/z) | Product Ion(s) (m/z) | Technique | Reference |

| 252 | 125 | ESI-MS | nih.govnih.gov |

| 252.2 | 124.9 | ESI-MS/MS (MRM) | researchgate.net |

| 252.1 | 125.0 | ESI-MS/MS (MRM) | researchgate.net |

| 254.10 | 126.9, 141.00 | ESI-MS/MS (MRM) | actamedicamarisiensis.roeijppr.com |

| 252.00 | Not specified | ESI-MS/MS |

Note: The precursor ion at m/z 254.10 reported in some studies may be a typographical error, as the calculated monoisotopic mass of protonated Didesmethylsibutramine is approximately 252.2.

In GC-MS, electron ionization (EI) is typically used, which results in extensive fragmentation of the analyte. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint for identification. semanticscholar.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of Didesmethylsibutramine, primarily due to its efficiency in ionizing polar and thermally labile molecules. Invariably, analyses are conducted in the positive ionization mode, which is well-suited for the basic amine structure of Didesmethylsibutramine. nih.govnih.govdongguk.edu This process generates protonated molecules, represented as [M+H]⁺, which serve as the precursor ions for mass analysis.

High-performance liquid chromatography (HPLC) is almost universally employed upstream of the ESI source to separate Didesmethylsibutramine from the sample matrix and other related compounds before detection. researchgate.net The identification of the target compound is confirmed by monitoring for its specific mass-to-charge ratio (m/z). For Didesmethylsibutramine, the protonated molecule [M+H]⁺ is consistently observed at an m/z value of approximately 252. researchgate.net

| Precursor Ion | Reported m/z | Ionization Mode | Reference |

|---|---|---|---|

| [M+H]⁺ | 252.00 | Positive ESI | nih.gov |

| [M+H]⁺ | 252.1 | Positive ESI | scispace.com |

| [M+H]⁺ | 252.2 | Positive ESI | nih.govresearchgate.net |

| [M+H]⁺ | 252 | Positive ESI | researchgate.net |

Tandem Mass Spectrometry (MS/MS) Applications (e.g., MRM, SIM)

For quantitative analysis, tandem mass spectrometry (MS/MS) is the method of choice, offering superior specificity and sensitivity compared to single quadrupole mass spectrometry. The most prevalent MS/MS application for Didesmethylsibutramine is Multiple Reaction Monitoring (MRM). scispace.comresearchgate.netnifc.gov.vn In this mode, the precursor ion ([M+H]⁺ at m/z ≈252) is selected in the first quadrupole, fragmented in a collision cell, and a specific, stable product ion is monitored by the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte's chemical structure, significantly reducing background noise and matrix interference. researchgate.net

Several MRM transitions have been validated for the quantification of Didesmethylsibutramine, providing robust and reliable measurement in diverse matrices such as human plasma and dietary supplements. nih.govscispace.com Another technique, Selected Ion Monitoring (SIM), has also been utilized where the mass spectrometer is set to detect only the specific m/z of the precursor ion, offering enhanced sensitivity over a full scan, though with less specificity than MRM. researchgate.net

| Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|

| 252.00 | 125.00 | Quantification in human plasma | researchgate.netnih.gov |

| 252.2 | 124.9 | Quantification in human plasma | nih.govresearchgate.net |

| 252.1 | 125.0 | Quantification in dietary supplements | scispace.comnifc.gov.vn |

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (QTOF-LC/MS)

Quadrupole Time-of-Flight (QTOF) mass spectrometry, coupled with liquid chromatography, is a powerful tool for the screening, identification, and confirmation of compounds in complex samples. tiikmpublishing.com This technique is particularly valuable in non-targeted screening for adulterants in products like dietary supplements. nifc.gov.vn The primary advantages of QTOF-MS are its high mass resolution and mass accuracy, which allow for the determination of an analyte's elemental composition from its exact mass. dto-innovators.it

The use of UPLC-QTOF-MS has been reported for the detection of sibutramine and its metabolites, including Didesmethylsibutramine. nifc.gov.vn The technique provides excellent repeatability and short analysis times. tiikmpublishing.com For an unknown compound suspected to be Didesmethylsibutramine, QTOF analysis can provide a highly accurate mass measurement (typically with an error of less than 5 ppm), from which a molecular formula can be generated and confidently matched to C₁₅H₂₂ClN, the formula for Didesmethylsibutramine. dto-innovators.it Further confirmation is achieved through the analysis of isotopic patterns and MS/MS fragmentation spectra. tiikmpublishing.comdto-innovators.it

Electron Ionization (EI) Mode for Structural Elucidation

While ESI is preferred for LC-MS based quantification, Electron Ionization (EI) is a classic, high-energy ionization technique typically coupled with Gas Chromatography (GC) that provides detailed structural information through extensive and reproducible fragmentation patterns. nih.gov The resulting mass spectra serve as molecular fingerprints that can be compared against spectral libraries for definitive identification.

For non-volatile or thermally unstable compounds like Didesmethylsibutramine, derivatization is necessary to increase volatility and thermal stability for GC-MS analysis. Research on sibutramine metabolites has utilized EI mode to study their fragmentation patterns following derivatization. This approach is instrumental in the structural elucidation of metabolites, helping to confirm the identity of compounds like Didesmethylsibutramine found in screening analyses. The standardized 70 eV energy used in EI ensures that the fragmentation patterns are consistent and comparable across different instruments. nih.gov

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical prerequisite for reliable analysis of Didesmethylsibutramine. The primary goal is to extract the analyte from its matrix (e.g., plasma, urine, dietary supplements), remove interfering substances, and concentrate it to a level suitable for instrumental analysis. websiteonline.cn The choice of technique depends on the matrix's complexity and the analytical method's sensitivity.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a widely and successfully used method for extracting Didesmethylsibutramine from biological fluids, particularly human plasma. nih.govnih.gov The technique operates on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent.

The typical LLE procedure for Didesmethylsibutramine involves pH adjustment of the plasma sample. Basification, often with sodium hydroxide, is performed to neutralize the charge on the amine group, rendering the molecule less polar and more soluble in the organic solvent. nih.gov Methyl tert-butyl ether (MTBE) is a commonly reported and effective extraction solvent. nih.govdongguk.edu The process generally includes vortexing the sample with the solvent, centrifugation to separate the layers, collection of the organic supernatant, evaporation to dryness under a stream of nitrogen, and reconstitution of the residue in the mobile phase for injection into the LC-MS system. nih.govnih.govsemanticscholar.org

| Step | Procedure | Reagent/Solvent | Reference |

|---|---|---|---|

| 1. pH Adjustment | Basification of plasma sample | Sodium Hydroxide | nih.gov |

| 2. Extraction | Vortex sample with organic solvent | Methyl tert-butyl ether (MTBE) | nih.govnih.gov |

| 3. Phase Separation | Centrifuge to separate aqueous and organic layers | N/A | semanticscholar.org |

| 4. Collection | Transfer the organic supernatant to a clean tube | N/A | nih.gov |

| 5. Evaporation | Dry the extract under a stream of nitrogen | Nitrogen Gas | nih.govnih.gov |

| 6. Reconstitution | Dissolve residue in mobile phase | Mobile Phase (e.g., Acetonitrile/Buffer) | nih.gov |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile and efficient alternative to LLE that can provide cleaner extracts and is more amenable to automation. websiteonline.cnresearchgate.net SPE separates components of a mixture based on their physical and chemical properties as the sample passes through a cartridge containing a solid adsorbent (the stationary phase). websiteonline.cn

For Didesmethylsibutramine and its related compounds, reversed-phase SPE is common, utilizing sorbents that are non-polar. oup.com Hydrophilic-Lipophilic Balance (HLB) cartridges are frequently used as they offer good retention for a wide range of compounds. researchgate.netoup.comnih.gov The general SPE procedure involves conditioning the cartridge (e.g., with methanol (B129727) and water), loading the acidified sample, washing the cartridge to remove interferences (e.g., with water and methanol/water mixtures), and finally eluting the analyte with a strong organic solvent like acetonitrile. oup.com In the analysis of dietary supplements, graphitized carbon black (GCB) has been used as an SPE sorbent to remove impurities from the extract before LC-MS/MS analysis. scispace.comnifc.gov.vn

Micro-Sampling Techniques (e.g., Dried Urine Spot)

In recent years, micro-sampling techniques have gained prominence in analytical chemistry due to their minimally invasive nature, ease of sample collection, and reduced storage and transportation costs. nih.gov One such technique that has been successfully applied to the analysis of didesmethylsibutramine is the Dried Urine Spot (DUS) method. tci-thaijo.orgtci-thaijo.org

The DUS technique involves spotting a small volume of urine, typically around 30 μL, onto a specialized filter card, such as a Whatman 903 Protein Saver Card. tci-thaijo.org The spotted urine is then allowed to dry under controlled conditions, for instance, in a desiccator at 25°C and 50% relative humidity for 3 hours. tci-thaijo.org This process creates a stable sample that can be easily stored and transported at ambient temperature. tci-thaijo.org For analysis, the analytes are extracted from the dried spot using a suitable organic solvent, such as absolute methanol, often aided by sonication to ensure efficient recovery. tci-thaijo.org The resulting extract is then analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). tci-thaijo.orgtci-thaijo.org

The DUS method offers a practical alternative to conventional urine collection, which often requires larger volumes and cold chain storage. tci-thaijo.org Studies have demonstrated the feasibility and reliability of DUS for the quantitative detection of didesmethylsibutramine, making it a valuable tool in various analytical scenarios. tci-thaijo.orgtci-thaijo.org

Method Validation and Performance Parameters

To ensure the reliability and accuracy of analytical data, the methods used for the quantification of didesmethylsibutramine must undergo rigorous validation. This process involves the evaluation of several key performance parameters as outlined by international guidelines.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of didesmethylsibutramine, linearity is typically established by constructing a calibration curve. This is achieved by analyzing a series of standards with known concentrations of the compound.

In a representative LC-MS/MS method for the analysis of didesmethylsibutramine in human plasma, a linear relationship was observed over a concentration range of 10.0 to 10,000.0 pg/mL. nih.govresearchgate.net The calibration curve is generated by plotting the peak area ratio of the analyte to an internal standard against the corresponding concentration. A high correlation coefficient (r²) is indicative of a strong linear relationship. For didesmethylsibutramine, correlation coefficients greater than 0.999 have been consistently reported, demonstrating excellent linearity. nih.govresearchgate.netresearchgate.net Similarly, a study utilizing a DUS method reported a correlation coefficient (R²) of 0.9993 for didesmethylsibutramine. tci-thaijo.orgtci-thaijo.org

Table 1: Linearity Data for Didesmethylsibutramine Quantification

| Analytical Method | Matrix | Concentration Range | Correlation Coefficient (r²) |

|---|---|---|---|

| LC-MS/MS | Human Plasma | 10.0–10,000.0 pg/mL | >0.9997 |

| DUS with LC-MS/MS | Urine | Not Specified | 0.9993 |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com These parameters are crucial for assessing the sensitivity of an analytical method.

For didesmethylsibutramine, the LOD and LOQ are typically determined based on the signal-to-noise ratio of the analytical instrument's response. An LC-MS/MS method determined the instrumental LOD for didesmethylsibutramine to be 4.0 fg with a signal-to-noise ratio of ≥3–5. nih.govresearchgate.net The LOQ for the same method was established as the lowest concentration on the calibration curve, 10.0 pg/mL, which could be measured with acceptable precision and accuracy. nih.govresearchgate.net A DUS-based LC-MS/MS method reported an LOD of 0.03 ng/mL for didesmethylsibutramine in urine. tci-thaijo.orgtci-thaijo.org Another HPLC method with UV detection reported an LOQ of 4.47-7.81 µg/mL and an LOD of 1.34-2.34 µg/mL. tiikmpublishing.com

Table 2: LOD and LOQ for Didesmethylsibutramine

| Analytical Method | Matrix | LOD | LOQ |

|---|---|---|---|

| LC-MS/MS | Human Plasma | 4.0 fg (instrumental) | 10.0 pg/mL |

| DUS with LC-MS/MS | Urine | 0.03 ng/mL | Not Specified |

| HPLC-UV | Not Specified | 1.34-2.34 µg/mL | 4.47-7.81 µg/mL |

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. psecommunity.org Both are critical for ensuring the reliability of a quantitative method and are typically assessed at multiple concentration levels (low, medium, and high quality control samples). Precision is evaluated as intra-day (within a single day) and inter-day (over several days) variability, usually expressed as the coefficient of variation (CV, %). nih.gov

In a validated LC-MS/MS method for didesmethylsibutramine in human plasma, the intra-day precision ranged from 1.6% to 2.8%, with accuracy between 96.3% and 98.7%. nih.govresearchgate.net The inter-day precision for the same method was between 2.1% and 3.4%, with accuracy ranging from 98.0% to 100.4%. nih.govresearchgate.net These values fall well within the generally accepted limits of ±15% for precision and 85-115% for accuracy. nih.gov

Table 3: Accuracy and Precision Data for Didesmethylsibutramine in Human Plasma

| Concentration Level | Intra-day Precision (CV, %) | Intra-day Accuracy (%) | Inter-day Precision (CV, %) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| Low (30.0 pg/mL) | 1.6 | 96.3 | 2.4 | 98.0 |

| Medium (3500.0 pg/mL) | 2.8 | 97.9 | 3.4 | 100.4 |

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix, such as endogenous substances or other metabolites. iupac.org Specificity is the ultimate degree of selectivity, meaning the method produces a response for only the analyte of interest. iupac.org

In the context of LC-MS/MS analysis of didesmethylsibutramine, selectivity is typically evaluated by analyzing blank matrix samples (e.g., plasma or urine) from multiple sources to check for any interfering peaks at the retention time of the analyte and its internal standard. nih.gov For a method to be considered selective, the response of any interfering peaks in the blank samples should be less than 20% of the response of the LOQ for the analyte and less than 5% for the internal standard. nih.gov Chromatographic methods coupled with mass spectrometry inherently offer high selectivity due to the separation power of the liquid chromatography and the specific mass-to-charge ratio detection of the mass spectrometer. nih.gov